5-Fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a compound structurally analogous to the molecule , acts as a key intermediate in the development of potent dCK inhibitors. [] dCK plays a crucial role in the phosphorylation and activation of nucleoside analog drugs used in cancer chemotherapy. Inhibiting dCK in tumor cells can potentially enhance the efficacy of these drugs and overcome drug resistance. []
Research on oxytocin antagonists has explored modifications to the acetylpiperidine terminus, incorporating pyridine N-oxide groups like those found in 5-Bromo-2-(piperidin-4-yloxy)pyridine dihydrochloride. [] This modification led to compounds with improved pharmacokinetic profiles and potent antagonistic activity against the oxytocin receptor. [] Such antagonists have potential applications in treating conditions like preterm labor and preeclampsia. []
Methylbenzenesulfonamide CCR5 antagonists, structurally reminiscent of the compound , have been investigated as potential HIV-1 entry inhibitors. [] These antagonists bind to the CCR5 receptor on the surface of immune cells, blocking the interaction with the viral gp120 protein and preventing viral entry. [] Further development of such compounds could lead to new therapeutic options for HIV/AIDS treatment and prevention.
Studies have shown that modulating dopamine D3 receptors can influence yawning behavior in rats. [] Although not directly investigated, the structural similarities of 5-Bromo-2-(piperidin-4-yloxy)pyridine dihydrochloride to known dopamine receptor ligands suggest that it could potentially interact with these receptors and modulate dopamine-related functions. Further research could explore its potential as a tool for investigating dopamine signaling pathways and related neurological disorders.
Research on pyrazole and triazole-based KSP inhibitors highlights the incorporation of diverse substituents, including piperidin-4-yl and various substituted piperidine rings, to enhance potency and selectivity. [] While not directly investigated, the presence of the piperidin-4-yloxy moiety in 5-Bromo-2-(piperidin-4-yloxy)pyridine dihydrochloride suggests that it could be a potential starting point for developing novel KSP inhibitors. KSP, a mitotic kinesin involved in cell division, is a promising target for anticancer therapies. []
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2